molecular formula C7H2ClF4N3 B1487215 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231676-86-9

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No. B1487215
M. Wt: 239.56 g/mol
InChI Key: ZFGGXVGODDPCIU-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine involves a reaction with 6-chloro-5-fluoro-nicotinic acid . The mixture is heated at 120° for eight hours. After cooling to 25°, the bomb is vented and the contents poured onto ice. The solution is neutralized with saturated Na2CO3 solution and extracted with CH2Cl2. The organic layer is dried over Na2SO4, filtered and the solvent distilled off on a steam bath. The residue is distilled at 115° (760 mm) to yield 1.4 g (23% yield) of 2-chloro-3-fluoro-5-trifluoromethylpyridine .


Molecular Structure Analysis

The empirical formula of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is C6H2ClF4N . Its molecular weight is 199.53 .


Physical And Chemical Properties Analysis

The boiling point of 2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is predicted to be 157.4±35.0 °C . Its density is predicted to be 1.507±0.06 g/cm3 . The compound should be stored at 2-8°C . Its pKa is predicted to be -2.76±0.10 .

Scientific Research Applications

Synthesis of Aromatic Trifluoromethyl Compounds

A foundational study demonstrated the use of chlorotrifluoromethyl-1-diazirine as a source of chlorotrifluoromethyl carbene, which, when added to cyclic dienes, leads to the formation of trifluoromethylated six-membered aromatic compounds. This method offers a novel approach for the synthesis of aromatic trifluoromethyl compounds, which are challenging to produce using traditional methods. This reaction pathway notably introduces a trifluoromethyl group to a five-membered ring with one carbon atom under ring expansion, providing a unique method for synthesizing aromatic trifluoromethyl compounds (Kobayashi et al., 1981).

Development of Pharmaceuticals and Agrochemicals

Another critical application involves the compound's role in synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, an important intermediate in producing pesticides. This review highlights the various synthesis processes for 2,3-dichloro-5-trifluoromethyl pyridine, evaluating the efficiency of each method. Such intermediates are crucial in developing new pesticides that offer enhanced efficacy and environmental compatibility (Lu Xin-xin, 2006).

Innovative Fluorination Techniques

Recent research has introduced a novel and safe method for the site-selective fluorination of a single carbon-hydrogen bond in pyridines and diazines using silver(II) fluoride. This technique is particularly significant for incorporating fluorine atoms into heterocycles, a common strategy to modify the physical, chemical, and biological properties of pharmaceuticals and agrochemical compounds. The fluorination occurs adjacent to nitrogen, underlining the method's specificity and potential to produce medicinally relevant compounds efficiently (Fier & Hartwig, 2013).

Safety And Hazards

The compound is classified under GHS02 and GHS07 hazard classes . The signal word is “Warning” and the hazard statements include H226, H315, H319, and H335 . The precautionary statements include P210, P280, and P303+P361+P353 . It is classified under RIDADR 1993, HazardClass 3, and PackingGroup Ⅲ .

properties

IUPAC Name

2-chloro-3-fluoro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4N3/c8-5-4(9)1-3(2-13-5)6(14-15-6)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGGXVGODDPCIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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2-Chloro-3-fluoro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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